molecular formula C20H24N2O2 B12108757 (S)-Benzyl 3-(benzylamino)piperidine-1-carboxylate

(S)-Benzyl 3-(benzylamino)piperidine-1-carboxylate

Cat. No.: B12108757
M. Wt: 324.4 g/mol
InChI Key: YEJYYIHYDOLTNI-UHFFFAOYSA-N
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Description

  • “(S)-Benzyl 3-(benzylamino)piperidine-1-carboxylate” is a chemical compound with the following structure:

    C17H26N2O2\text{C}_{17}\text{H}_{26}\text{N}_2\text{O}_2C17​H26​N2​O2​

    .
  • It belongs to the class of piperidine derivatives and contains both a benzyl group and an amino group.
  • The compound’s chirality is specified as “(S),” indicating that it has a specific spatial arrangement of atoms.
  • Its systematic name is (S)-tert-butyl 4-(benzylamino)piperidine-1-carboxylate.
  • Preparation Methods

    • Synthetic routes for this compound involve the reaction of tert-butyl 4-(benzylamino)piperidine-1-carboxylate with appropriate reagents.
    • One common method is the amidation of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate with benzylamine.
    • Industrial production methods may vary, but they typically follow similar principles.
  • Chemical Reactions Analysis

    • This compound can undergo various reactions:

        Amidation: The formation of the amide bond between the piperidine carboxylic acid and benzylamine.

        Hydrolysis: Cleavage of the ester bond to regenerate the carboxylic acid.

        Reduction: Reduction of the carbonyl group to the corresponding alcohol.

    • Common reagents include benzylamine, reducing agents (e.g., lithium aluminum hydride), and acid or base catalysts.
    • Major products include the target compound itself and any intermediates formed during the reactions.
  • Scientific Research Applications

      Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features and potential biological activity.

      Organic Synthesis: It serves as a building block for more complex molecules.

      Catalysis: The compound may participate in catalytic reactions.

      Pharmacology: Investigations into its pharmacological effects and potential therapeutic applications.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It could interact with receptors, enzymes, or other biomolecules.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds include:

        tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate: , which shares structural similarities.

      • Other piperidine derivatives with benzyl or related substituents.

    Properties

    IUPAC Name

    benzyl 3-(benzylamino)piperidine-1-carboxylate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H24N2O2/c23-20(24-16-18-10-5-2-6-11-18)22-13-7-12-19(15-22)21-14-17-8-3-1-4-9-17/h1-6,8-11,19,21H,7,12-16H2
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YEJYYIHYDOLTNI-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NCC3=CC=CC=C3
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H24N2O2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    324.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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